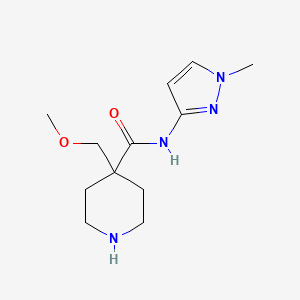![molecular formula C10H13ClN4O2 B6635810 N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes. The purpose of
Wirkmechanismus
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine involves the inhibition of CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine can disrupt the signaling pathways that contribute to the development and progression of many diseases.
Biochemical and Physiological Effects
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and migration of cancer cells, reduce the levels of pro-inflammatory cytokines, and prevent neurodegeneration. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to explore its potential applications in other diseases, such as inflammation and neurodegeneration. Finally, efforts should be made to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine involves a multistep process that includes the reaction of 2-chloro-5-nitropyridine with cyclobutylamine, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with chloroacetic acid, which leads to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. It has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many cancer types. Additionally, it has been demonstrated to reduce the levels of pro-inflammatory cytokines and prevent neurodegeneration in animal models.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPKJKKLXLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)









